molecular formula C23H26ClN3O4 B11002339 N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

Cat. No.: B11002339
M. Wt: 443.9 g/mol
InChI Key: BYWFCGUAIRYSGH-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylpiperidine with carbonyl chloride to form an intermediate compound. This intermediate is then reacted with morpholine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include temperatures ranging from 20°C to 60°C and the use of nonchlorinated organic solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a piperidine ring, and a chlorophenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C23H26ClN3O4/c24-19-5-3-18(4-6-19)23(30)9-11-26(12-10-23)21(28)17-1-7-20(8-2-17)25-22(29)27-13-15-31-16-14-27/h1-8,30H,9-16H2,(H,25,29)

InChI Key

BYWFCGUAIRYSGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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